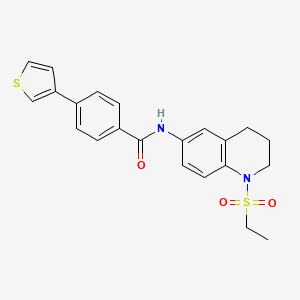

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, pH, polarity, and reactivity .Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition and Prostate Cancer

One of the notable applications is in the development of histone deacetylase (HDAC) inhibitors for the treatment of prostate cancer. A study by Liu et al. (2015) synthesized a series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, demonstrating potent HDAC inhibition and cytotoxicity against PC-3 prostate cancer cells. One compound, exhibiting significant anti-HDAC and antiproliferative activity, was identified as a lead compound for further development of potential prostate cancer inhibitors (Liu et al., 2015).

Cardiac Electrophysiological Activity

Research by Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, identifying compounds with potency comparable to sematilide, a selective class III agent undergoing clinical trials. This study highlights the potential application in developing treatments for arrhythmias (Morgan et al., 1990).

Inhibition of Carbonic Anhydrases

Supuran et al. (2013) investigated aromatic sulfonamide inhibitors of carbonic anhydrase (CA) isoenzymes, identifying compounds with nanomolar inhibitory concentration. These findings are crucial for the development of inhibitors targeting specific CA isoenzymes involved in various diseases, including glaucoma and edema (Supuran et al., 2013).

Synthesis Methodologies

A synthesis study conducted by Saitoh et al. (2001) focused on the Pummerer-type cyclization for the creation of tetrahydroisoquinoline and benzazepine derivatives. This research underscores the significance of advanced synthetic strategies in accessing structurally diverse compounds for pharmaceutical applications (Saitoh et al., 2001).

Antimicrobial and Pharmacological Screening

Patel et al. (2009) synthesized fluoro substituted benzothiazoles containing sulphonamido quinazolinyl imidazole, evaluating them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This study highlights the compound's versatility in addressing various biological targets (Patel et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-thiophen-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S2/c1-2-29(26,27)24-12-3-4-18-14-20(9-10-21(18)24)23-22(25)17-7-5-16(6-8-17)19-11-13-28-15-19/h5-11,13-15H,2-4,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLPGPDESNESIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2557941.png)

![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)

![1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557960.png)

![(2S,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid](/img/structure/B2557962.png)